molecular formula C15H22N2O3 B2375315 N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide CAS No. 1387753-63-0

N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide

Cat. No.: B2375315
CAS No.: 1387753-63-0
M. Wt: 278.352
InChI Key: VRAYXVPDUNUMTD-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide is a compound that belongs to the class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group consisting of a carbonyl group attached to an amine group. This particular compound is often used in organic synthesis as a protecting group for amines, which helps to prevent unwanted reactions during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide typically involves the reaction of glycine derivatives with tert-butyl chloroformate and 2-ethylphenylamine. The reaction is usually carried out in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 1-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems also helps to improve the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce amines.

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of peptides and proteins.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide involves the formation of a stable carbamate group that protects the amine functionality during chemical reactions. This protection is crucial in multi-step synthesis processes, as it prevents unwanted side reactions and ensures the selective formation of desired products. The molecular targets and pathways involved include the interaction of the carbamate group with various nucleophiles and electrophiles, which facilitates the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butoxycarbonyl)ethanolamine
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • Boc-2-aminoethanol

Uniqueness

N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide is unique due to its specific structure, which combines the protecting group properties of the tert-butoxycarbonyl group with the reactivity of the 2-ethylphenylamine moiety. This combination allows for selective protection and deprotection of amines, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[2-(2-ethylanilino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-5-11-8-6-7-9-12(11)17-13(18)10-16-14(19)20-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAYXVPDUNUMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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